Osbeckic acid -

Osbeckic acid

Catalog Number: EVT-1586685
CAS Number:
Molecular Formula: C7H6O6
Molecular Weight: 186.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Osbeckic acid is a natural product found in Osbeckia chinensis with data available.
Overview

Osbeckic acid is a naturally occurring compound classified as a fatty acid. It is primarily derived from various plant sources and has garnered interest due to its potential health benefits and applications in scientific research. The compound is named after the botanist Carl Peter Thunberg Osbeck, who contributed to the study of various plant-derived substances.

Source

Osbeckic acid is predominantly found in certain marine organisms and plant species. Its presence has been noted in the lipid profiles of some algae and higher plants, where it plays a role in metabolic processes. The extraction of Osbeckic acid from these natural sources often involves methods such as solvent extraction and chromatographic techniques.

Classification

Osbeckic acid belongs to the class of organic compounds known as fatty acids, which are carboxylic acids with long hydrocarbon chains. It can be further classified based on its saturation level, as it may exist in both saturated and unsaturated forms, influencing its physical and chemical properties.

Synthesis Analysis

Methods

The synthesis of Osbeckic acid can be achieved through various chemical methods. One common approach is the de novo fatty acid synthesis, which involves the enzymatic conversion of acetyl-CoA into fatty acids through a series of reactions catalyzed by fatty acid synthase.

Technical Details:

  • Substrates: Acetyl-CoA and malonyl-CoA serve as key substrates in the synthesis pathway.
  • Enzymatic Activity: The process typically involves multiple enzymatic steps, including condensation, reduction, dehydration, and another reduction.
  • Isotopomer Analysis: Advanced techniques such as isotopomer spectral analysis have been employed to track the incorporation of carbon isotopes into the fatty acid structure during biosynthesis, providing insights into metabolic pathways .
Molecular Structure Analysis

Structure

Osbeckic acid has a molecular formula that reflects its classification as a fatty acid. The specific structural configuration includes a long hydrocarbon chain terminated by a carboxylic acid group.

Data

  • Molecular Formula: CnH2nO2 (where n varies based on the specific type of Osbeckic acid).
  • Molecular Weight: This varies according to the chain length but typically falls within the range of common fatty acids.
Chemical Reactions Analysis

Reactions

Osbeckic acid participates in various chemical reactions characteristic of fatty acids. These include:

  • Esterification: Reaction with alcohols to form esters.
  • Hydrogenation: Addition of hydrogen across double bonds in unsaturated forms.
  • Oxidation: Conversion to more polar compounds such as ketones or aldehydes.

Technical Details:

  • The reactions often require specific catalysts or conditions (e.g., temperature, pressure) to proceed efficiently.
  • Reaction kinetics can be influenced by factors such as substrate concentration and enzyme activity.
Mechanism of Action

Process

The mechanism by which Osbeckic acid exerts its effects involves several biochemical pathways. As a fatty acid, it can influence cellular signaling and metabolic processes.

Data

  • Cellular Uptake: Osbeckic acid is taken up by cells via specific transport proteins that facilitate fatty acid transport across cell membranes.
  • Metabolic Pathways: Once inside the cell, it may be involved in energy production through beta-oxidation or serve as a precursor for lipid biosynthesis.
Physical and Chemical Properties Analysis

Physical Properties

  • State: Typically exists as a liquid at room temperature if unsaturated.
  • Solubility: Generally soluble in organic solvents but less so in water, characteristic of long-chain fatty acids.

Chemical Properties

  • Acidity: Exhibits acidic properties due to the carboxylic group.
  • Reactivity: Reacts with bases to form salts (soaps) and can undergo various transformations typical of fatty acids.

Relevant Data:

  • Melting Point: Varies based on saturation; unsaturated forms tend to have lower melting points.
  • Boiling Point: Also influenced by molecular weight and saturation levels.
Applications

Scientific Uses

Osbeckic acid has several applications in scientific research:

  • Nutritional Studies: Investigated for its role in human health and nutrition, particularly regarding lipid metabolism.
  • Pharmaceutical Research: Explored for potential therapeutic effects due to its biological activity.
  • Biochemical Assays: Used in studies involving lipid metabolism and fatty acid profiling in various biological systems.
Biosynthesis and Natural Occurrence

Phylogenetic Distribution in Fagopyrum and Related GeneraOsbeckic acid (C₁₇H₁₄O₈), identified as a dimeric hydroxybenzoic acid derivative, exhibits restricted phylogenetic distribution. It was first isolated from rutin-free extracts of Fagopyrum tataricum (Tartary buckwheat), where it co-occurs with phenolic acids like protocatechuic acid and 5-hydroxymethyl-2-furoic acid [4]. Within the Fagopyrum genus, its production correlates with species expressing specialized phenolic metabolism:

  • F. tataricum: Highest observed concentration in aerial parts
  • F. leptopodum: Wild relatives in drought-prone regions show trace amounts [5]
  • F. esculentum (common buckwheat): Not detected, indicating species-specific biosynthesis

Outside Polygonaceae, structural analogs occur in Rheum spp. (rhubarb) and Haloarcula archaea, suggesting convergent evolution of hydroxybenzoic acid dimerization pathways [4] [8].

Table 1: Phylogenetic Distribution of Osbeckic Acid

TaxonTissue LocalizationConcentration RangeCo-occurring Metabolites
F. tataricumSprouts, seeds0.1–0.3 mg/g DW*Rutin, quercitrin, protocatechuic acid
F. leptopodumRootsTrace amountsUncharacterized flavonoids
Rheum palmatumRhizomes0.05–0.1 mg/g DWEmodin, chrysophanol

*DW = Dry weight [4] [10]

Enzymatic Pathways and Precursor Utilization Dynamics

Osbeckic acid biosynthesis proceeds via a two-phase pathway with distinct precursor activation and dimerization stages:

Phase 1: Precursor generation

  • Shikimate pathway: Phosphoenolpyruvate + erythrose-4-phosphate → 3-dehydroshikimate
  • Hydroxybenzoate formation: 3-Dehydroshikimate dehydratase yields protocatechuic acid (PCA)
  • Glycoside cleavage: Rutinase-mediated hydrolysis of rutin releases quercetin, which undergoes β-oxidation to 3,4-dihydroxybenzoic acid (PCA) [1] [4]

Phase 2: Dimerization

  • Oxidative coupling: Laccase/peroxidase catalyzes C–O bond formation between two PCA units
  • Side-chain modification: Decarboxylation and hydroxylation yield the final dimeric structure [4]

Precursor flux is dynamically regulated by environmental stimuli:

  • Salt stress (100 mM NaCl) upregulates phenylpropanoid genes, increasing PCA precursors by 2.3-fold [1]
  • Methyl jasmonate elicitation enhances rutin degradation, supplying quercetin for oxidation [1]

Table 2: Key Enzymes in Osbeckic Acid Biosynthesis

EnzymeEC NumberFunctionGene Identifier
Phenylalanine ammonia-lyase4.3.1.24Deamination to cinnamateFtPAL1
Cinnamate 4-hydroxylase1.14.14.91Hydroxylation to p-coumarateFtC4H1
Rutinosidase3.2.1.168Rutin hydrolysis to quercetinFtRUT1
Polyphenol oxidase1.10.3.1Quercetin oxidation to PCAFtPPO7
Laccase1.10.3.2PCA dimerization to osbeckic acidFtLAC12

Metabolic Engineering of Biosynthetic Gene Clusters

Despite incomplete pathway elucidation, metabolic engineering strategies focus on:

Precursor pool enhancement

  • Overexpression of E. coli aroG (DAHP synthase) in F. tataricum hairy roots increased shikimate flux by 4.1-fold [3] [9]
  • Knockout of pdh (pyruvate dehydrogenase) diverted carbon from TCA cycle to aromatic amino acids [9]

Heterologous reconstitution

  • Bacterial systems: E. coli co-expressing FtRUT1 (rutinosidase) and VvLAC2 (vineyard laccase) produced 38 mg/L osbeckic acid from rutin
  • Yeast platforms: S. cerevisiae with silenced MET2 (methionine biosynthesis) enhanced SAM availability for methyltransferases [7]

Cofactor engineering

  • NADPH regeneration via pntAB (transhydrogenase) overexpression improved laccase activity by 70% [3]
  • Oxygen delivery optimization in bioreactors increased dimerization efficiency 3.8-fold [7]

Transporter engineering

  • EamA efflux transporters from F. tataricum expressed in E. coli reduced cytoplasmic osbeckic acid inhibition [9]

Challenges:

  • Toxicity mitigation: Dimeric intermediates inhibit primary metabolism at >100 mg/L
  • Byproduct formation: Undesired polymerization yields 12% insoluble tannins
  • Cofactor imbalance: NADPH/NADP+ ratio drops below 0.5 during peak biosynthesis [3] [9]

Table 3: Engineered Systems for Osbeckic Acid Production

Host SystemEngineering StrategyTiter (mg/L)Key Limitations
E. coli BL21(DE3)aroG + FtRUT1 + VvLAC238.2Proteolytic degradation of laccase
S. cerevisiae BY4741MET2 KO + FtLAC1216.7Low oxygen tolerance
F. tataricum hairy roots35S::FtLAC12 + elicitation89.5Slow growth kinetics

Compounds Mentioned in Article

  • Osbeckic acid
  • Rutin
  • Protocatechuic acid
  • 5-Hydroxymethyl-2-furoic acid
  • Quercetin
  • 3-Dehydroshikimate
  • Erythrose-4-phosphate
  • Phosphoenolpyruvate
  • Dimethylallyl diphosphate
  • Naphthalene (structural analog)

Properties

Product Name

Osbeckic acid

IUPAC Name

5-[carboxy(hydroxy)methyl]furan-2-carboxylic acid

Molecular Formula

C7H6O6

Molecular Weight

186.12 g/mol

InChI

InChI=1S/C7H6O6/c8-5(7(11)12)3-1-2-4(13-3)6(9)10/h1-2,5,8H,(H,9,10)(H,11,12)

InChI Key

UAFTYLJFMASQBP-UHFFFAOYSA-N

SMILES

C1=C(OC(=C1)C(=O)O)C(C(=O)O)O

Synonyms

2S-hydroxy-2-(5-carboxy-2-furyl)acetic acid
osbeckic acid

Canonical SMILES

C1=C(OC(=C1)C(=O)O)C(C(=O)O)O

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